molecular formula C17H18F2N4O3S B2966458 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 921795-53-1

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2966458
CAS No.: 921795-53-1
M. Wt: 396.41
InChI Key: QKDRQRZECHGDAY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring an imidazole core substituted with a sulfanyl-acetamide moiety, a cyclopropylcarbamoyl methyl group, and a hydroxymethyl group. The 2,4-difluorophenyl moiety introduces aromatic hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3S/c18-10-1-4-14(13(19)5-10)22-16(26)9-27-17-20-6-12(8-24)23(17)7-15(25)21-11-2-3-11/h1,4-6,11,24H,2-3,7-9H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRQRZECHGDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the imidazole intermediate with cyclopropyl isocyanate.

    Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction using a difluorophenyl halide.

    Final assembly: The final step involves the coupling of the intermediate with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the imidazole ring or the difluorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional groups with several classes of bioactive molecules:

  • Phenoxyalkanoic Acid Amides (): These compounds feature hydroxymethyl, methoxycarbonyl, or trifluoromethyl substituents. While the core structure differs (phenoxyalkanoic acid vs. imidazole-sulfanyl acetamide), the hydroxymethyl group in both may confer similar solubility profiles or metabolic stability .
  • Sulfonamide Derivatives (): A sulfonamide-bearing compound with a cyclopentyl group and acetamide chain was characterized via IR and NMR.

Computational and Spectroscopic Comparisons

  • Geometry Optimization (): Computational methods (B3LYP/6-31+G(d,p)) used for methyl tetrofuranose derivatives could apply to the target compound. Implicit solvent modeling (IEFPCM, ε = 78.06) suggests stability in aqueous environments, critical for drug delivery .
  • Spectroscopic Data (): The target compound’s IR spectrum would likely show C=O (1681 cm⁻¹) and NH stretches (3391–3212 cm⁻¹), similar to . However, the 2,4-difluorophenyl group may downfield-shift aromatic protons in ¹H-NMR (e.g., δ 6.4–7.8 ppm in vs. δ 7.0–7.5 ppm predicted for difluorophenyl) .

Table 1. Key Properties of Target Compound vs. Analogues

Property Target Compound Phenoxyalkanoic Amide () Sulfonamide ()
Core Structure Imidazole-sulfanyl acetamide Phenoxyalkanoic acid amide Sulfonamide-cyclopentyl
Key Substituents Hydroxymethyl, difluorophenyl Hydroxymethyl, trifluoromethyl Sulfonamide, cyclopentyl
Solubility (Predicted) Moderate (polar groups) Low to moderate Low (hydrophobic cyclopentyl)
Bioactivity Potential antifungal/enzyme inhibition Fungicidal Antimicrobial
Spectroscopic C=O ~1680 cm⁻¹ (IR) Not reported 1681 cm⁻¹ (IR)

Biological Activity

The compound 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 370.45 g/mol
  • SMILES Notation : Cc(cccc1)c1NC(CSc1ncc(CO)n1CC(NC1CC1)=O)=O

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activities, while the sulfanyl group can participate in redox reactions that modulate cellular signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structural motifs inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance. Inhibition of HO-1 has been linked to enhanced apoptosis in cancer cells .
    • Specific derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate oxidative stress responses suggests potential anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where HO-1 plays a protective role .
  • Antimicrobial Activity :
    • Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the full spectrum of activity and mechanism.

Table 1: IC50 Values for Biological Activity

Compound IDTarget EnzymeIC50 (μM)Cell Line Tested
7iHO-10.27U87MG
7lHO-128.8DU145
7mHO-214.4A549

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of imidazole-based compounds against glioblastoma cells, compound 7l was found to significantly reduce cell viability at concentrations as low as 10 μM. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent for aggressive tumors .

Case Study 2: Inhibition of HO-1

A detailed structure-activity relationship (SAR) analysis revealed that modifications to the central amide linkage could enhance selectivity for HO-1 over HO-2. Compounds with smaller substituents on the nitrogen atom exhibited improved potency against HO-1, indicating that careful structural optimization could yield more effective inhibitors .

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